![molecular formula C14H19N3O3 B1399456 3-(2-(1-Acetylpyrrolidin-2-yl)-6-methylpyrimidin-4-yl)propanoic acid CAS No. 1316217-60-3](/img/structure/B1399456.png)
3-(2-(1-Acetylpyrrolidin-2-yl)-6-methylpyrimidin-4-yl)propanoic acid
Overview
Description
3-(2-(1-Acetylpyrrolidin-2-yl)-6-methylpyrimidin-4-yl)propanoic acid (3-(2-(1-Ac-Pyr-2-yl)-6-Me-Pyrim-4-yl)propanoic acid) is a synthetic compound that has been studied for its potential applications in scientific research. The compound is a derivative of a pyrrolidine ring with a methylpyrimidine and propanoic acid moiety attached. It is a versatile compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Synthesis and Characterization
- A study by Harutyunyan et al. (2015) focused on synthesizing substituted 3-(2-phenylpyrimidin-5-yl)propanoic acids, which are structurally related to the requested compound. These acids were used to produce N-(pyridin-2-yl)propanamides, 5-[2-(benzoxazol-2-yl)ethyl]pyrimidine, and pyrido[2,3-d]pyrimidinones, highlighting the versatility in synthesizing various pyrimidine derivatives (Harutyunyan et al., 2015).
Potential Medical Applications
- Research by Coleman et al. (2004) investigated compounds including 3-(S)-Pyrimidin-5-yl-9-(5,6,7,8-tetrahydro-[1,8]naphthyridin-2-yl)-nonanoic acid, which are structurally similar to the compound . These were identified as potent antagonists of the αvβ3 receptor, with potential applications in the treatment of osteoporosis (Coleman et al., 2004).
Chemical Synthesis Methods
- Zhang Dan-shen (2009) conducted research on synthesizing 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid. This study is relevant as it shares a similar synthetic route and structure with the compound of interest. The synthesis involved multiple steps, including the use of thionyl chloride and condensation reactions (Zhang Dan-shen, 2009).
properties
IUPAC Name |
3-[2-(1-acetylpyrrolidin-2-yl)-6-methylpyrimidin-4-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-9-8-11(5-6-13(19)20)16-14(15-9)12-4-3-7-17(12)10(2)18/h8,12H,3-7H2,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSQDZDXOVQAOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CCCN2C(=O)C)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(1-Acetylpyrrolidin-2-yl)-6-methylpyrimidin-4-yl)propanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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